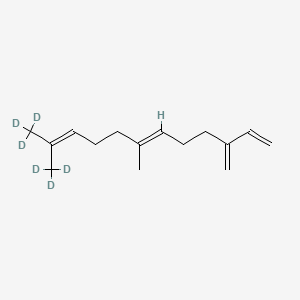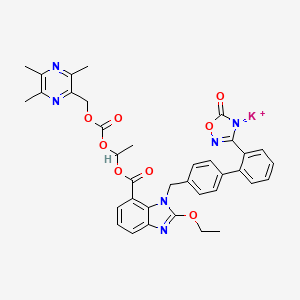
Azilsartan mepixetil potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azilsartan mepixetil potassium is a potent and selective angiotensin II receptor antagonist. It is primarily used for the treatment of hypertension, chronic heart failure, and diabetic nephropathy. This compound exhibits a sustained antihypertensive effect and a significant reduction in heart rate, making it a promising candidate for managing cardiovascular diseases .
Preparation Methods
The preparation of azilsartan mepixetil potassium involves several synthetic routes and reaction conditions. One method includes the preparation of the potassium salt of azilsartan medoxomil, which is a prodrug that is enzymatically converted to azilsartan. The synthesis involves the esterification of azilsartan with medoxomil, followed by the formation of the potassium salt . Industrial production methods often involve optimizing reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
Azilsartan mepixetil potassium undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: Common reagents and conditions used in these reactions include solvents like chloroform and methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Azilsartan mepixetil potassium has a wide range of scientific research applications:
Chemistry: It is used to study the interactions and binding affinities of angiotensin II receptor antagonists.
Biology: Researchers use this compound to investigate its effects on cellular pathways and receptor interactions.
Mechanism of Action
Azilsartan mepixetil potassium exerts its effects by selectively blocking the binding of angiotensin II to the AT1 receptor in vascular smooth muscle and adrenal gland tissues. This inhibition prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation, reduced aldosterone release, and decreased sympathetic stimulation of vessels and kidneys . The compound’s high affinity for the AT1 receptor and its prolonged binding duration contribute to its potent antihypertensive effects .
Comparison with Similar Compounds
Azilsartan mepixetil potassium is compared with other angiotensin II receptor antagonists, such as:
- Losartan
- Valsartan
- Candesartan
- Irbesartan
- Eprosartan
- Telmisartan
- Olmesartan
This compound exhibits a higher affinity for the AT1 receptor, a more potent inhibitory effect, and slower dissociation from the receptor compared to other angiotensin II receptor antagonists . These properties make it a unique and effective option for managing hypertension and related cardiovascular conditions.
Properties
CAS No. |
2153458-32-1 |
|---|---|
Molecular Formula |
C36H33KN6O8 |
Molecular Weight |
716.8 g/mol |
IUPAC Name |
potassium;1-[(3,5,6-trimethylpyrazin-2-yl)methoxycarbonyloxy]ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C36H34N6O8.K/c1-6-46-34-39-29-13-9-12-28(33(43)48-23(5)49-36(45)47-19-30-22(4)37-20(2)21(3)38-30)31(29)42(34)18-24-14-16-25(17-15-24)26-10-7-8-11-27(26)32-40-35(44)50-41-32;/h7-17,23H,6,18-19H2,1-5H3,(H,40,41,44);/q;+1/p-1 |
InChI Key |
YGZNXIVTPOLHFN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OC(C)OC(=O)OCC6=NC(=C(N=C6C)C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)
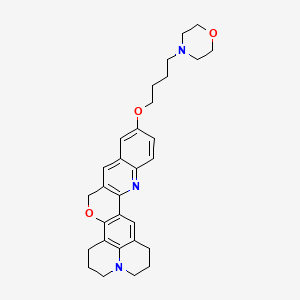
![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)
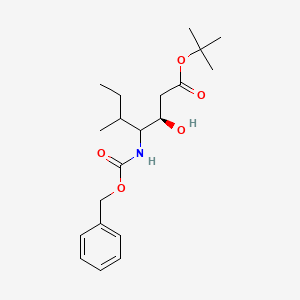
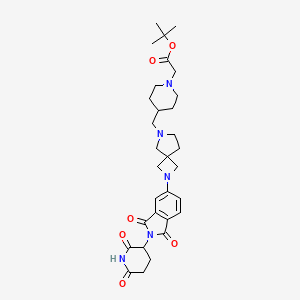
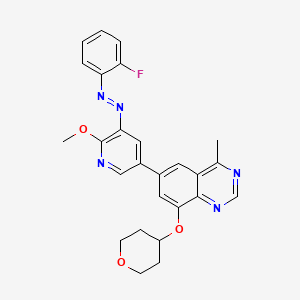
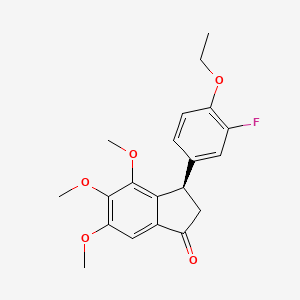
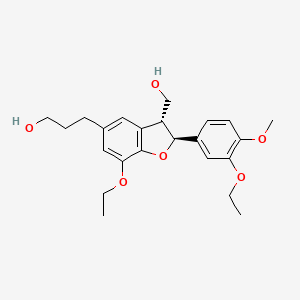
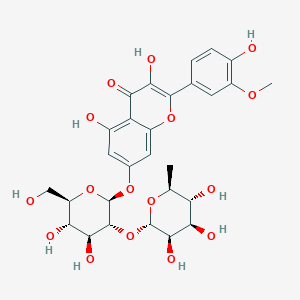
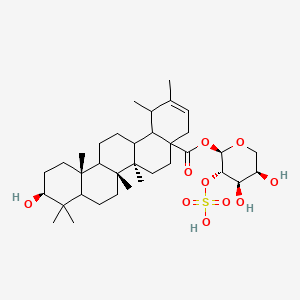
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)
